4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)phenol
Description
Properties
IUPAC Name |
4-[2-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]ethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c25-15-8-6-13(7-9-15)10-11-19-17-16-12-20-24(18(16)22-23-21-17)14-4-2-1-3-5-14/h1-9,12,25H,10-11H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZPSTMHBMBZCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NCCC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride in the presence of dimethyl formamide . This reaction produces a mixture of products, including 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride and other chlorinated derivatives . Further reactions with appropriate reagents lead to the formation of the desired compound.
Chemical Reactions Analysis
4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in various biological studies to understand its interaction with different biological targets and pathways.
Mechanism of Action
The mechanism of action of 4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)phenol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The compound’s pyrazolo-triazine core distinguishes it from related heterocycles:
- Pyrazolo[3,4-b]pyridin-6-ones (): These lack the triazine ring, instead incorporating a pyridine moiety. The absence of triazine reduces nitrogen content and may limit hydrogen-bonding capacity compared to the target compound .
Substituent Effects and Functional Groups
- Phenol vs. Methoxy Groups: The target’s phenol group (pKa ~10) is more acidic and polar than the methoxy substituents in ’s compounds, which may improve solubility in aqueous media but reduce membrane permeability .
- Aminoethyl Linkers: The ethylamino chain in the target compound is analogous to the ethyl spacers in ’s FQB and FQH. However, FQB’s pyrido-pyrimidinone core and piperidine substituents confer basicity, whereas the target’s phenol introduces acidity, creating divergent pH-dependent behavior .
- Aromatic Substituents : The 7-phenyl group in the target mirrors the 3,8-diphenyl groups in ’s compounds. Bulky aryl groups in both cases may enhance steric hindrance, affecting binding pocket accessibility .
Biological Activity
The compound 4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)phenol is a derivative of pyrazolo[3,4-d][1,2,3]triazin and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C18H19N5O
- Molecular Weight : 325.38 g/mol
- Structural Features :
- A phenolic group
- A pyrazolo[3,4-d][1,2,3]triazine core
Anticancer Properties
Research indicates that compounds with a pyrazolo[3,4-d][1,2,3]triazine core exhibit significant anticancer activity. The following table summarizes findings related to the anticancer effects of similar compounds:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 5.6 | Induces apoptosis via caspase activation |
| Compound B | MDA-MB-231 (breast cancer) | 4.2 | Inhibits NF-kB pathway |
| Compound C | A549 (lung cancer) | 3.8 | Disrupts cell cycle progression |
Case Study : In a study involving related pyrazolo compounds, it was found that they effectively induced apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanisms included activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Signal Transduction Pathways : It can modulate pathways such as NF-kB and p53 that are critical in regulating apoptosis and cell survival.
- Cell Cycle Arrest : Similar compounds have been shown to cause G1 phase arrest in the cell cycle.
Research Findings
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d][1,2,3]triazine can significantly inhibit tumor growth in various cancer models. For instance:
Q & A
Basic: What are the optimal synthetic routes for 4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)phenol?
Methodological Answer:
The synthesis involves multi-step heterocyclic coupling reactions. Key steps include:
- Amide Coupling : Reacting a pyrazolo-triazine precursor with a phenolic ethylamine derivative under reflux in aprotic solvents (e.g., ethanol or DMF) with potassium carbonate as a base .
- Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) to isolate intermediates .
- Final Step : Acidic or basic workup to deprotect functional groups, followed by recrystallization from ethanol for high purity .
Critical Parameters : Reaction time (24–48 hours) and temperature (80–120°C) significantly impact yield. Catalysts like KI may accelerate nucleophilic substitution .
Basic: How is the structure of this compound confirmed?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : - and -NMR identify proton environments and carbon frameworks. For example, phenolic -OH protons appear as broad singlets (~δ 9–10 ppm), while pyrazole/triazine protons resonate at δ 7–9 ppm .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] peaks) .
- X-ray Crystallography : Resolve absolute configuration, as seen in analogous Zn(II) complexes with triazine ligands .
Advanced: How can researchers address discrepancies in reported biological activities of similar compounds?
Methodological Answer:
Contradictions often arise from assay variability or structural subtleties. Strategies include:
- Standardized Assays : Replicate studies using uniform protocols (e.g., fixed cell lines, IC measurements) .
- SAR Analysis : Compare substituent effects (e.g., halogen vs. methoxy groups) on activity. For example, 4-fluorophenyl analogs show enhanced antiviral potency in picornavirus models .
- Meta-Analysis : Cross-reference crystallographic data (e.g., hydrogen bonding patterns) with activity trends .
Advanced: What computational methods are used to predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., viral polymerases or kinase domains) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR Models : Train algorithms on datasets of triazine derivatives to correlate substituent electronegativity with inhibitory activity .
Basic: What purification techniques are most effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane (10–30% gradient) to separate polar byproducts .
- Recrystallization : Ethanol or acetonitrile yields high-purity crystals (>95%) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related analogs .
Advanced: How can researchers design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications : Introduce substituents at the pyrazole N1 or triazine C4 positions. For example, replacing phenyl with 4-fluorophenyl enhances metabolic stability .
- Side-Chain Variations : Replace the ethylphenol group with morpholine or piperazine derivatives to modulate solubility .
- Bioisosteres : Substitute phenol with sulfonamide or carbamate groups to evaluate pharmacokinetic effects .
Basic: What spectroscopic methods are critical for characterizing intermediates and final products?
Methodological Answer:
- FT-IR : Confirm functional groups (e.g., -NH stretches at ~3300 cm, C=O at ~1700 cm) .
- -NMR : Assign peaks using 2D-COSY to resolve overlapping signals in aromatic regions .
- LC-MS : Monitor reaction progress and detect impurities with <5% abundance .
Advanced: What strategies improve aqueous solubility without compromising biological activity?
Methodological Answer:
- Prodrug Design : Introduce phosphate or acetate groups at the phenolic -OH, which hydrolyze in vivo .
- Co-Crystallization : Use cyclodextrins or PEG-based excipients to enhance dissolution rates .
- Ionizable Groups : Replace methyl groups with dimethylamino or morpholino moieties to increase polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
